

Spectroscopic Characterization of 5-Bromo-1-benzofuran-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromo-1-benzofuran-2-carboxylic acid

Cat. No.: B1331319

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characterization of **5-Bromo-1-benzofuran-2-carboxylic acid**, a key intermediate in the synthesis of various biologically active compounds. This document outlines the expected spectroscopic data based on the analysis of related compounds and general spectroscopic principles. It also includes standardized experimental protocols for acquiring such data.

Introduction

5-Bromo-1-benzofuran-2-carboxylic acid (CAS No: 10242-11-2) is a member of the benzofuran class of heterocyclic compounds, which are known for their wide range of pharmacological activities. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structure of this compound in research and development settings. This guide covers the key spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

The following tables summarize the anticipated quantitative data for **5-Bromo-1-benzofuran-2-carboxylic acid**. This data is compiled from spectral information of closely related analogs and established spectroscopic databases for the functional groups present.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for **5-Bromo-1-benzofuran-2-carboxylic acid**

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~12.0 - 13.0	Singlet, broad	-	Carboxylic acid proton (-COOH)
~7.8 - 8.0	Doublet	~2.0	H-4
~7.6 - 7.8	Doublet of doublets	~8.8, 2.0	H-6
~7.4 - 7.6	Doublet	~8.8	H-7
~7.3 - 7.5	Singlet	-	H-3

Note: Predicted values are based on the analysis of similar benzofuran structures and general chemical shift principles. The exact values may vary depending on the solvent and experimental conditions.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Table 2: Predicted ¹³C NMR Spectral Data for **5-Bromo-1-benzofuran-2-carboxylic acid**

Chemical Shift (δ , ppm)	Assignment
~160 - 165	Carboxylic acid carbon (C=O)
~155 - 158	C-7a
~145 - 148	C-2
~130 - 133	C-3a
~128 - 131	C-6
~125 - 128	C-4
~115 - 118	C-5 (C-Br)
~112 - 115	C-7
~110 - 113	C-3

Note: These are estimated chemical shifts. Actual values can be influenced by the solvent and concentration.

FT-IR (Fourier-Transform Infrared) Spectroscopy

Table 3: Characteristic FT-IR Absorption Bands for **5-Bromo-1-benzofuran-2-carboxylic acid**

Wavenumber (cm^{-1})	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic acid)
1680-1710	Strong	C=O stretch (Carboxylic acid)
1550-1600	Medium	C=C stretch (Aromatic)
1200-1300	Strong	C-O stretch (Carboxylic acid)
1000-1100	Medium	C-O-C stretch (Furan ring)
800-900	Strong	C-H bend (Aromatic, out-of-plane)
600-700	Medium	C-Br stretch

Note: The appearance of a broad O-H stretch and a strong C=O stretch are characteristic of a carboxylic acid functional group.[\[1\]](#)[\[2\]](#)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation Data for **5-Bromo-1-benzofuran-2-carboxylic acid**

m/z Ratio	Relative Intensity	Proposed Fragment
240/242	High	[M] ⁺ (Molecular ion)
223/225	Medium	[M-OH] ⁺
195/197	Medium	[M-COOH] ⁺
116	High	[M-Br-CO] ⁺
88	Medium	[C ₆ H ₄ O] ⁺

Note: The presence of bromine will result in isotopic peaks (M and M+2) with approximately equal intensity, which is a key diagnostic feature.

Experimental Protocols

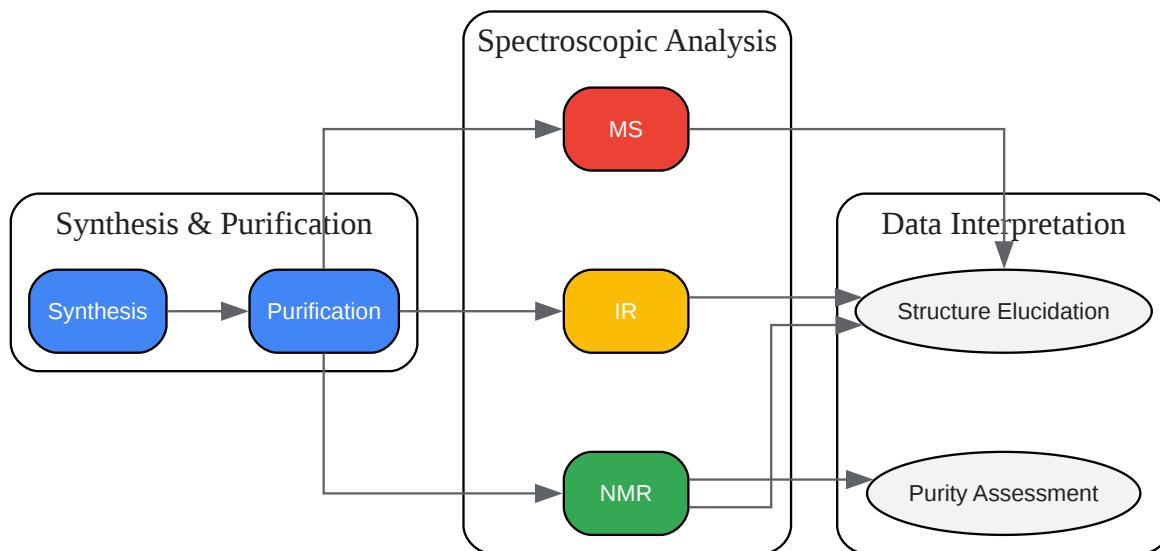
The following are generalized experimental protocols for the spectroscopic analysis of **5-Bromo-1-benzofuran-2-carboxylic acid**.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.

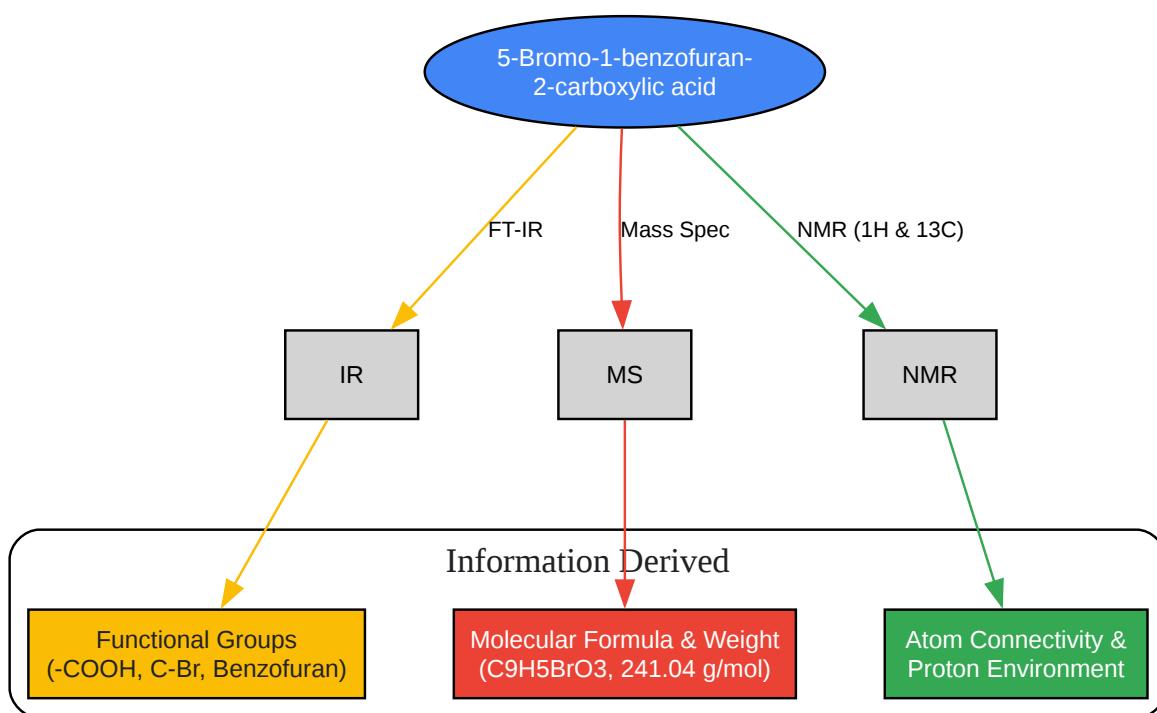
- Typical parameters include a 30-45° pulse angle, a spectral width of -2 to 14 ppm, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- Use tetramethylsilane (TMS) as an internal standard (0 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - A larger number of scans will be required due to the lower natural abundance of ^{13}C .
 - The spectral width is typically set from 0 to 200 ppm.

FT-IR Spectroscopy


- Sample Preparation (ATR):
 - Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Sample Preparation (KBr Pellet):
 - Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition:
 - Record a background spectrum of the empty ATR crystal or a blank KBr pellet.
 - Place the sample in the instrument and collect the sample spectrum.
 - Typically, spectra are recorded over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

Mass Spectrometry

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For a relatively non-volatile compound like this, techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a liquid chromatograph are common. Direct insertion probes with Electron Impact (EI) ionization can also be used.
- Ionization:
 - ESI/APCI: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the ion source.
 - EI: Volatilize the solid sample by heating it under vacuum in the ion source.
- Mass Analysis:
 - Acquire a full scan mass spectrum to determine the molecular weight and fragmentation pattern.
 - A mass range of m/z 50-500 is typically sufficient.
 - For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed on the molecular ion to induce and analyze its fragmentation.


Workflow and Data Relationships

The following diagrams illustrate the logical workflow for the spectroscopic characterization of **5-Bromo-1-benzofuran-2-carboxylic acid** and the relationship between the different spectroscopic techniques.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and spectroscopic characterization.

[Click to download full resolution via product page](#)

Caption: Integration of data from different spectroscopic techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. IR Absorption Table [webspectra.chem.ucla.edu]
- 2. eng.uc.edu [eng.uc.edu]
- To cite this document: BenchChem. [Spectroscopic Characterization of 5-Bromo-1-benzofuran-2-carboxylic acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1331319#spectroscopic-characterization-of-5-bromo-1-benzofuran-2-carboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com